![molecular formula C11H16ClN3O2S B1401197 3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine CAS No. 1316225-19-0](/img/structure/B1401197.png)
3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine
Overview
Scientific Research Applications
Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety, which includes derivatives of pyridazine, have been synthesized and tested for antibacterial activity. Some of these compounds demonstrated high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Chemical Reactivity Studies : The reactivity of various 3-ethylsulfonylpyridines, including transformations and reactions with different chemical agents, has been extensively studied. This includes investigations into the formation of different derivatives through reactions with various agents (Rouchaud, Neus, & Moulard, 1997).
Reactions and Synthesis of Benzodioxinopyridazines : Studies on the reactions of benzodioxinopyridazines with sodium methoxide and amines have led to the synthesis of various substituted pyridazines. These reactions yield diverse compounds with potential applications in different chemical domains (Oishi, Sugiyama, Iwamoto, & Kato, 2004).
Structure and Energy Frameworks of Pyridazine Analogs : A study focused on the synthesis, structural analysis, and energy frameworks of a specific pyridazine analog, highlighting its significance in medicinal chemistry. The study included density functional theory calculations and Hirshfeld surface analysis (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Synthesis of Functionalized Pyridazines : Research has been conducted on the synthesis of functionalized pyridazines, exploring their potential applications in various chemical and medicinal contexts. This includes the investigation of different synthetic routes and the characterization of new compounds (Cook & Castle, 1973).
properties
IUPAC Name |
3-chloro-6-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-8-2-3-10(15)6-4-9-5-7-11(12)14-13-9/h5,7,10H,2-4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAAQLORORUNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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